



# **Application Notes: Synthesis of Terbinafine Hydrochloride**

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Compound of Interest		
Compound Name:	Turbinatine	
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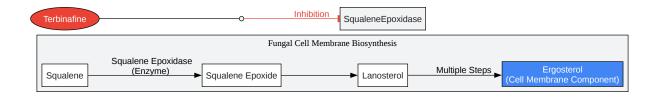
Introduction Terbinafine is a synthetic allylamine antifungal agent widely used for the treatment of fungal infections of the skin and nails (onychomycosis)[1][2]. Marketed under brand names like Lamisil, it is effective against a broad spectrum of dermatophytes[2][3]. Terbinafine hydrochloride is the salt form, which is a white crystalline powder freely soluble in methanol and suitable for pharmaceutical formulations[2].

Mechanism of Action Terbinafine functions by specifically inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway[2][3]. The inhibition of this enzyme leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, and a toxic intracellular accumulation of squalene, resulting in fungal cell death[2][3]. The enzyme in fungi is sufficiently different from its mammalian counterpart (which produces cholesterol) to allow for selective toxicity[2].

Synthetic Strategy The synthesis of Terbinafine can be achieved through several routes. A common and industrially relevant approach involves a coupling reaction to form the characteristic enyne structure. The protocol detailed below follows a strategy involving the initial alkylation of N-methyl-1-naphthalenemethanamine to form a chloroallylamine intermediate, followed by a nickel-catalyzed coupling reaction with a tert-butylacetylene derivative to yield Terbinafine[4]. The final step involves converting the Terbinafine free base to its hydrochloride salt for enhanced stability and purity. This method avoids the use of highly toxic reagents like acrolein, which were part of earlier laboratory-scale syntheses[4][5].

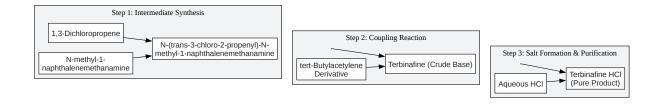
## **Signaling Pathway and Experimental Workflow**





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Caption: Mechanism of action of Terbinafine.



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Caption: Overall workflow for the synthesis of Terbinafine HCl.

## **Experimental Protocols**

This protocol is adapted from a method described in patent literature, focusing on a nickel-catalyzed coupling reaction[4]. Researchers should conduct their own risk assessments and adhere to all institutional safety guidelines.

Step 1: Synthesis of N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine (Intermediate 4)



This intermediate is synthesized via the alkylation of (1-naphthylmethyl)methanamine with 1,3-dichloropropene[4].

#### Materials:

- N-methyl-1-naphthalenemethanamine (Compound 2)
- 1,3-dichloropropene (Compound 3)
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (CH₃CN)

#### Procedure:

- In a reaction vessel equipped with a stirrer and condenser, charge N-methyl-1naphthalenemethanamine and acetonitrile.
- Add anhydrous potassium carbonate to the mixture.
- Slowly add 1,3-dichloropropene to the suspension while stirring.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter off the inorganic salts and wash the filter cake with acetonitrile.
- Concentrate the filtrate under reduced pressure to obtain the crude product, N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine (Intermediate 4). The crude product may be used directly in the next step or purified by column chromatography.

### Step 2: Synthesis of Terbinafine Free Base (Compound 1)

This step involves the coupling of Intermediate 4 with a tert-butylacetylene derivative using a nickel catalyst[4].



#### Materials:

- tert-Butylacetylene (Compound 5)
- n-Butyllithium (n-BuLi) in heptane
- Toluene
- Tetrahydrofuran (THF)
- Nickel(II) Chloride (NiCl<sub>2</sub>)
- N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine (Intermediate 4)
- 5% EDTA disodium salt solution
- Aqueous Ammonia (NH<sub>4</sub>OH)

#### Procedure:

- To an inert reactor under a nitrogen atmosphere, add tert-butylacetylene and toluene.
- Heat the solution to approximately 80°C.
- Slowly add n-butyllithium in heptane over 30 minutes, resulting in a white suspension. Stir for an additional 2 hours at 80°C to form the lithium salt of tert-butylacetylene.
- Cool the suspension to 50°C.
- In a separate addition funnel, dissolve Intermediate 4 in THF.
- Add the solution of Intermediate 4 and the catalyst, Nickel(II) Chloride (NiCl<sub>2</sub>), to the reactor.
- Heat the reaction mixture to 90-95°C for 1-4 hours, monitoring for completion by HPLC[4].
- Cool the mixture to 20-25°C.



- Begin work-up by adding water, a 5% aqueous solution of EDTA disodium salt, and aqueous ammonia to quench the reaction and chelate the nickel catalyst[4].
- Add toluene to extract the product. Stir the mixture, then separate the organic and aqueous phases.
- Re-extract the aqueous phase with toluene.
- Combine the organic phases and wash with water.
- Concentrate the organic phase under reduced pressure to yield crude Terbinafine free base as an oil.

Step 3: Synthesis and Purification of Terbinafine Hydrochloride

The crude Terbinafine base is converted to its hydrochloride salt and purified by recrystallization[4].

- Materials:
  - Crude Terbinafine base
  - Acetone
  - 32% Aqueous Hydrochloric Acid (HCl)
- Procedure:
  - Dissolve the crude Terbinafine base obtained from Step 2 in acetone.
  - Slowly add 32% aqueous hydrochloric acid dropwise to the solution. A suspension will form.
  - Stir the suspension for 30 minutes at room temperature (20°C).
  - Cool the mixture to between -5°C and -10°C and continue stirring for an additional 2.5 hours to maximize precipitation[4].



- Filter the precipitate using a Buchner funnel.
- Wash the collected solid with cold acetone.
- Dry the white solid product at 40°C in a vacuum oven to a constant weight.
- The final product is Terbinafine HCl with a purity typically exceeding 99.5% (as measured by HPLC)[4].

# **Quantitative Data Summary**

The following tables provide an example of the quantities and yields for each step, adapted from patent literature for illustrative purposes[4]. Actual amounts should be scaled and calculated based on specific laboratory needs.

Table 1: Reactants for Terbinafine Synthesis

Step	Compound Name	Molar Mass ( g/mol )	Example Moles (mol)	Example Mass/Volume
2	tert- Butylacetylene	82.15	0.343	28.2 g
2	n-Butyllithium (25% in heptane)	64.06	0.394	142 mL
2	N-(trans-3- chloro-2- propenyl)-N- methyl-1- naphthalene	245.75	0.247	66.7 g (crude)
2	Nickel(II) Chloride (NiCl <sub>2</sub> )	129.60	0.0037	480 mg
3	Crude Terbinafine Base	291.44	0.0572	19.2 g

| 3 | 32% Aqueous HCl | 36.46 | 0.0631 | 6.2 mL |



Table 2: Product Yields and Purity

Step	Product Name	Theoretical Yield (g)	Actual Yield (g)	Yield (%)	Purity (HPLC)
2	Crude Terbinafine Base	72.0 g	<b>62.8</b> g	87.0%	87.3%

| 3 | Terbinafine HCl | 18.7 g | 10.8 g | 57.5% | >99.8% |

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